4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]-
CAS No.: 927979-07-5
Cat. No.: VC16268959
Molecular Formula: C21H21NO3S
Molecular Weight: 367.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 927979-07-5 |
|---|---|
| Molecular Formula | C21H21NO3S |
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | 2-[2-[4-[(4-propylphenoxy)methyl]phenyl]-1,3-thiazol-4-yl]acetic acid |
| Standard InChI | InChI=1S/C21H21NO3S/c1-2-3-15-6-10-19(11-7-15)25-13-16-4-8-17(9-5-16)21-22-18(14-26-21)12-20(23)24/h4-11,14H,2-3,12-13H2,1H3,(H,23,24) |
| Standard InChI Key | RRIXATVMWMWIPS-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C3=NC(=CS3)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the thiazole acetic acid family, characterized by a central thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) fused with an acetic acid moiety. The substitution at the 2-position of the thiazole ring includes a 4-[(4-propylphenoxy)methyl]phenyl group, introducing aromatic and ether functionalities. This structure shares homology with derivatives documented in PubChem entries, such as ethyl 2-amino-4-thiazoleacetate (CID 104454) and 4-phenyl-2-(2-phenylethenyl)-5-thiazoleacetic acid (CID 6450635) , which feature similar aromatic-thiazole linkages.
Key Structural Features:
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Thiazole core: Contributes to electronic delocalization and hydrogen-bonding capacity .
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Acetic acid side chain: Enhances solubility and enables salt formation .
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4-Propylphenoxy methylphenyl substitution: Introduces steric bulk and lipophilicity, potentially influencing receptor binding .
Physicochemical Properties
While experimental data for this specific compound are absent, properties can be extrapolated from analogs:
The increased molecular weight and aromatic substituents suggest reduced aqueous solubility compared to simpler thiazole acetic acids, necessitating formulation strategies for biological testing .
Synthetic Methodologies
Core Thiazole Ring Formation
The thiazole backbone is typically synthesized via the Hantzsch thiazole synthesis, involving condensation of α-haloketones with thioureas . For example, 2-amino-4-thiazoleacetic acid derivatives are prepared using methyl 2-chloroacetoacetate and thiourea in ethanol under reflux . Adapting this method, the target compound’s synthesis would require:
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Pre-functionalization: Introduction of the 4-[(4-propylphenoxy)methyl]phenyl group via Suzuki-Miyaura coupling or Ullmann ether synthesis .
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Cyclization: Reaction of the substituted α-haloketone with thiourea to form the thiazole ring .
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Acid hydrolysis: Conversion of ester intermediates to the free acetic acid .
Challenges in Synthesis
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Steric hindrance: Bulky aromatic groups may impede cyclization, requiring high-temperature conditions or microwave-assisted synthesis .
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Regioselectivity: Ensuring proper orientation of substituents during ring formation necessitates careful catalyst selection .
Pharmacological Profiling
Cardiovascular Activity
Studies on structurally related thiazole acetic acid derivatives (e.g., SMVA series) demonstrate concentration-dependent effects on isolated rat hearts :
| Derivative | Effect on Developed Tension (gm) | Heart Rate Modulation |
|---|---|---|
| SMVA-41 | 3.26 ± 0.23 *** (100 µM) | Tachycardia at 1 nM |
| SMVA-42 | 4.00 ± 0.46 *** (100 nM) | No significant change |
The target compound’s extended aromatic system may enhance affinity for cardiac ion channels or adrenergic receptors, though empirical validation is required.
Future Research Directions
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Synthetic Optimization: Develop microwave-assisted protocols to improve yield of the bulky derivative .
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In Vivo Pharmacokinetics: Assess oral bioavailability and tissue distribution using radiolabeled analogs.
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Target Identification: Employ chemoproteomics to map interactions with cardiac ion channels or inflammatory mediators .
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